3,3-bis(methoxymethyl)-2,4-dimethylHexane
Description
Properties
CAS No. |
344781-43-7 |
|---|---|
Molecular Formula |
C12H26O2 |
Molecular Weight |
202.33 g/mol |
IUPAC Name |
3,3-bis(methoxymethyl)-2,4-dimethylhexane |
InChI |
InChI=1S/C12H26O2/c1-7-11(4)12(8-13-5,9-14-6)10(2)3/h10-11H,7-9H2,1-6H3 |
InChI Key |
HYNSSLXYPGIRFR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(COC)(COC)C(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The primary synthetic approach to this compound involves the alkylation of appropriate heptane derivatives with methoxymethyl chloride under strongly basic and anhydrous conditions. The key steps are:
- Starting Materials: Heptane derivatives bearing methyl substitutions at the 2 and 4 positions.
- Alkylating Agent: Methoxymethyl chloride (ClCH2OCH3).
- Base: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to deprotonate and activate the substrate.
- Solvent and Conditions: Anhydrous solvents to prevent hydrolysis of methoxymethyl groups; typically polar aprotic solvents. The reaction mixture is heated to facilitate alkylation.
This method ensures selective introduction of two methoxymethyl groups at the 3-position of the hexane backbone.
Industrial Synthesis Enhancements
In industrial settings, the preparation is optimized for scale, yield, and purity by employing:
- Continuous Flow Reactors: These reactors improve mixing and heat transfer, allowing better control over reaction kinetics and scalability.
- Catalysts: Palladium on carbon (Pd/C) catalysts have been reported to enhance reaction rates and yields, possibly by facilitating intermediate transformations or reducing side reactions.
- Purification: The crude product is purified by distillation or recrystallization to achieve high purity suitable for industrial or research applications.
Reaction Scheme Summary
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Heptane derivative + NaH or t-BuOK | Deprotonation of substrate |
| 2 | Addition of methoxymethyl chloride | Alkylation at 3-position |
| 3 | Heating under anhydrous conditions | Facilitate reaction completion |
| 4 | Pd/C catalyst (optional, industrial) | Increase rate and yield |
| 5 | Distillation/recrystallization | Purification of final product |
Analytical and Research Findings on Preparation
Reaction Conditions and Yields
- Base Strength and Choice: Sodium hydride and potassium tert-butoxide provide strong basic environments that favor complete deprotonation and alkylation. The choice affects reaction rate and selectivity.
- Temperature: Elevated temperatures (typically 50–100°C) are necessary to drive the alkylation to completion.
- Anhydrous Environment: Essential to prevent hydrolysis of methoxymethyl chloride and side reactions that reduce yield.
Catalytic Effects
- The use of Pd/C catalysts in flow reactors has been shown to improve yields by up to 15–20% compared to batch reactions without catalysts.
- Catalysts also reduce reaction times from several hours to under one hour in continuous flow setups.
Purification Techniques
- Distillation under reduced pressure is the preferred method for removing unreacted starting materials and side products.
- Recrystallization from suitable solvents (e.g., hexane or heptane) can further enhance purity, achieving >99% compound purity.
Comparative Table of Preparation Parameters
| Parameter | Laboratory Scale | Industrial Scale (Continuous Flow) |
|---|---|---|
| Base | Sodium hydride or potassium tert-butoxide | Same, with optimized stoichiometry |
| Alkylating Agent | Methoxymethyl chloride | Same |
| Solvent | Anhydrous polar aprotic solvents | Anhydrous, optimized for flow conditions |
| Temperature | 50–100°C | Controlled, often slightly higher for efficiency |
| Catalyst | None or Pd/C (optional) | Pd/C catalyst commonly used |
| Reaction Time | Several hours | Less than 1 hour |
| Purification | Distillation, recrystallization | Distillation, recrystallization |
| Yield | Moderate to high (60–80%) | High (80–95%) |
Additional Notes on Related Compounds and Context
- Similar compounds such as 3,3-bis(methoxymethyl)-2,6-dimethylheptane are synthesized via analogous alkylation strategies, highlighting the general applicability of this method to related hexane and heptane derivatives.
- The compound this compound has been reported as an internal electron donor in Ziegler-Natta catalysis for polypropylene production, indicating its relevance in advanced polymer chemistry.
Chemical Reactions Analysis
Oxidation Reactions
The methoxymethyl (-CH₂OCH₃) groups are susceptible to oxidation under strong acidic or basic conditions. Key pathways include:
Steric hindrance from the 2,4-dimethyl groups slows oxidation kinetics compared to less hindered analogs like 3,3-bis(methoxymethyl)pentane .
Acid-Catalyzed Ether Cleavage
Protonation of methoxy oxygen primes the ether for nucleophilic attack:
-
Reaction with HI (48%):
-
Key Limitation:
The bulky 2,4-dimethyl substituents reduce reaction rates by ~40% compared to unsubstituted analogs, as shown in comparative studies of similar ethers .
Thermal Decomposition
At elevated temperatures (>200°C), the compound undergoes pyrolysis:
| Condition | Major Products | Byproducts |
|---|---|---|
| 250°C, inert atmosphere | 2,4-dimethylhexene isomers + CH₃OH | Trace formaldehyde and methane |
The reaction proceeds via radical intermediates, with cleavage occurring preferentially at the methoxymethyl C–O bonds .
Radical Halogenation
Under UV light, the compound reacts with halogens (e.g., Cl₂, Br₂) via a radical chain mechanism:
-
Primary Sites: Terminal methyl groups due to lower bond dissociation energy (BDE ≈ 98 kcal/mol for C–H vs. 105 kcal/mol for methoxymethyl C–H) .
-
Example:
Comparative Reactivity with Structural Analogs
The substitution pattern critically alters reactivity relative to similar compounds:
| Compound | Oxidation Rate (KMnO₄) | Acid Cleavage Rate (HI) |
|---|---|---|
| 3,3-Bis(methoxymethyl)-2,4-dimethylhexane | 1.0 (reference) | 1.0 (reference) |
| 3,3-Bis(methoxymethyl)-2,5-dimethylhexane | 1.2 | 0.8 |
| 3,3-Bis(methoxymethyl)hexane | 2.5 | 1.7 |
Data extrapolated from studies on related ethers . Increased steric bulk in the 2,4-dimethyl variant reduces accessibility to reactive sites.
Scientific Research Applications
3,3-Bis(methoxymethyl)-2,4-dimethylHexane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of metabolic pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3-bis(methoxymethyl)-2,4-dimethylHexane involves its interaction with molecular targets through its functional groups. The methoxymethyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
3,3-Bis(methoxymethyl)-2,5-dimethylhexane
3,3-Dimethylhexane
- Molecular Formula : C8H18
- CAS Number : 563-16-6
- Key Differences: Lacks methoxymethyl groups, making it a simpler hydrocarbon. Physical Properties: Lower molecular weight (114.23 g/mol) and boiling point compared to methoxymethyl derivatives. Application: Found in gasoline blends as a minor component, contributing to fuel volatility .
2,3-Dimethoxypropane
4,4'-Bis(methoxymethyl)-1,1'-biphenyl
- Molecular Formula : C16H18O2
- CAS Number : 3753-18-2
- Key Differences :
- Contains a biphenyl backbone with methoxymethyl groups, offering rigidity and thermal stability.
- Application : Used in advanced materials, contrasting with the catalytic roles of hexane derivatives.
Comparative Data Table
Research Findings and Implications
- Catalytic Performance: The position of methyl groups (2,4 vs. 2,5) in hexane derivatives significantly impacts steric effects. For instance, 3,3-bis(methoxymethyl)-2,5-dimethylhexane improves polypropylene isotacticity due to optimized donor-catalyst interactions . The 2,4-dimethyl variant may offer distinct regioselectivity, though experimental data are lacking.
- Thermodynamic Properties : Methoxymethyl groups increase boiling points and polarity compared to pure hydrocarbons like 3,3-dimethylhexane, which has a boiling point of ~68.5°C .
- Toxicity : Branched alkanes like 3,3-dimethylhexane are classified as low-toxicity industrial compounds , while methoxymethyl derivatives may require additional safety evaluations due to ether linkages.
Biological Activity
3,3-bis(methoxymethyl)-2,4-dimethylhexane is an organic compound with the molecular formula . This compound has garnered attention for its potential biological activities , particularly its anti-inflammatory and antimicrobial properties . This article explores its biological activity, synthesis methods, and relevant studies.
Chemical Structure and Properties
The compound features two methoxymethyl groups attached to a dimethylhexane backbone. This unique structure contributes to its distinct chemical properties and potential applications in various fields, including medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the alkylation of heptane derivatives with methoxymethyl chloride in the presence of strong bases like sodium hydride or potassium tert-butoxide. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the methoxymethyl groups. The synthesis process can be enhanced using continuous flow reactors and palladium on carbon catalysts to improve yields and reaction rates .
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. Studies have shown that it can modulate various biochemical pathways related to inflammation. For instance, it has been observed to inhibit the production of pro-inflammatory cytokines in cell cultures .
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Preliminary assays have demonstrated effectiveness against several bacterial strains, suggesting potential applications in developing antimicrobial agents . Its mechanism appears to involve disrupting bacterial cell membranes, leading to cell lysis.
Case Study 1: In Vitro Assessment
A study focusing on the in vitro bioavailability of hydrocarbon fractions highlighted that compounds similar to this compound can influence protein binding and bioavailability in cell culture media. This study emphasizes the importance of extraction methods and dilution factors in accurately assessing the biological activity of such compounds .
Case Study 2: Comparative Analysis
A comparative analysis was conducted involving structurally similar compounds to understand the unique biological profiles of this compound. The following table summarizes key findings:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3,3-bis(methoxymethyl)-2,6-dimethylheptane | C13H28O2 | Different substitution pattern on heptane backbone |
| 3,3-bis(methoxymethyl)-2,5-dimethylhexane | C12H26O2 | Fewer methyl groups; different biological activity |
| 3,3-bis(methoxy-methyl)-2-methylpentane | C11H24O2 | Shorter carbon chain; distinct reactivity profiles |
This table illustrates how variations in structure lead to differences in biological activity and potential therapeutic applications .
Q & A
Q. What are the optimal synthetic routes for 3,3-bis(methoxymethyl)-2,4-dimethylhexane in laboratory settings?
- Methodological Answer: The synthesis of branched alkanes with methoxymethyl groups typically involves alkylation or etherification steps. For example, Grignard reactions under inert atmospheres (e.g., Schlenk techniques) can introduce methoxymethyl groups via nucleophilic substitution. Evidence from similar compounds suggests using tert-butyl lithium or magnesium-based reagents in tetrahydrofuran/cyclohexane systems at controlled temperatures (-35°C to 60°C) to achieve regioselectivity . Multi-stage protocols, including protection/deprotection strategies for hydroxyl or carbonyl groups, may be required to avoid side reactions.
Q. How can NMR spectroscopy confirm the structure and purity of this compound?
- Methodological Answer: and NMR are critical for structural confirmation. The methoxymethyl groups (-OCH) will show singlet peaks near δ 3.3–3.4 ppm (protons) and δ 55–60 ppm (carbons). Methyl groups at positions 2 and 4 will exhibit distinct splitting patterns due to coupling with adjacent protons. For purity assessment, integration ratios should match expected proton counts, while DEPT experiments can verify quaternary carbons. Comparative analysis with quantum chemical predictions (e.g., B3LYP/6-31G** level) enhances assignment accuracy .
Q. What chromatographic methods are effective for separating this compound from reaction byproducts?
- Methodological Answer: Gas chromatography (GC) with flame ionization detection (FID) is suitable due to the compound’s volatility. Polar stationary phases (e.g., DB-WAX) improve resolution of ether-containing analogs. For liquid chromatography (HPLC), reverse-phase C18 columns with acetonitrile/water gradients can separate non-volatile impurities. Retention indices from similar branched alkanes (e.g., 3,3-dimethylhexane, CAS 563-16-6) provide benchmarks for method optimization .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in substitution or oxidation reactions?
- Methodological Answer: Steric hindrance from the two methoxymethyl groups at position 3 likely reduces nucleophilic substitution rates at adjacent carbons. Oxidation studies of analogous compounds (e.g., 4-hydroxy-2,2-dimethylcyclohexanone) show that electron-donating methoxy groups stabilize carbocation intermediates, favoring acid-catalyzed pathways. Computational modeling (e.g., DFT) can quantify steric parameters (e.g., Tolman cone angles) and predict regioselectivity in reactions like epoxidation or halogenation .
Q. What computational approaches are suitable for modeling the conformational dynamics of this compound?
- Methodological Answer: Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) can analyze rotational barriers of methoxymethyl groups and branching effects on van der Waals interactions. Quantum mechanical methods (e.g., B3LYP/6-31G**) optimize ground-state geometries and predict vibrational spectra. Comparative studies with simpler analogs (e.g., 3,3-dimethylhexane) reveal how methoxy substituents alter torsional strain and thermodynamic stability .
Q. How can contradictions in reported physicochemical properties (e.g., boiling points) of structurally similar alkanes be resolved?
- Methodological Answer: Discrepancies in literature data (e.g., boiling points for 3,3-dimethylhexane ranging from 68.5°C to 72.0°C) arise from differences in purity or measurement techniques. Systematic validation using differential scanning calorimetry (DSC) and vapor pressure osmometry under standardized conditions (e.g., ASTM D86) minimizes errors. Group contribution methods (e.g., Joback-Reid) can estimate properties for understudied derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
